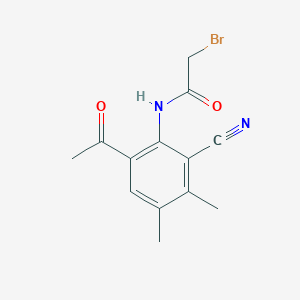
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromoacetamide group attached to a phenyl ring substituted with acetyl, cyano, and dimethyl groups. Its distinct molecular configuration makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide typically involves the reaction of 6-acetyl-2-cyano-3,4-dimethylphenylamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamide group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetyl and cyano groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions, common acids include hydrochloric acid, and bases include sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation of the acetyl group can yield carboxylic acids, while oxidation of the cyano group can yield amides.
Reduction Products: Reduction of the cyano group can yield amines, while reduction of the acetyl group can yield alcohols.
科学的研究の応用
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways. The bromoacetamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The acetyl and cyano groups may also contribute to the compound’s biological activity by interacting with cellular components and modulating signaling pathways.
類似化合物との比較
Similar Compounds
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide: Similar structure but with a trichloroacetamide group instead of a bromoacetamide group.
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a bromoacetamide group.
Uniqueness
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide is unique due to the presence of the bromoacetamide group, which imparts distinct reactivity and potential biological activity. The combination of acetyl, cyano, and dimethyl substituents on the phenyl ring further enhances its chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
89638-46-0 |
|---|---|
分子式 |
C13H13BrN2O2 |
分子量 |
309.16 g/mol |
IUPAC名 |
N-(6-acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-4-10(9(3)17)13(16-12(18)5-14)11(6-15)8(7)2/h4H,5H2,1-3H3,(H,16,18) |
InChIキー |
ZEQRFDSACVOHRR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C#N)NC(=O)CBr)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


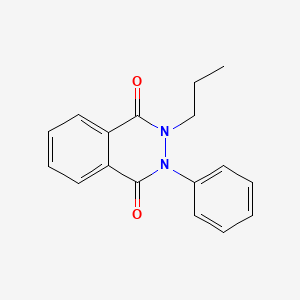
![Diethyl [4-(4-fluorophenyl)butyl]propanedioate](/img/structure/B14385875.png)

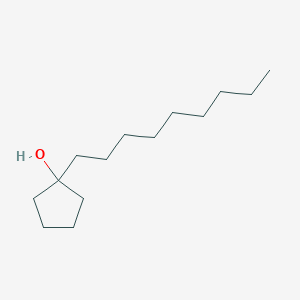
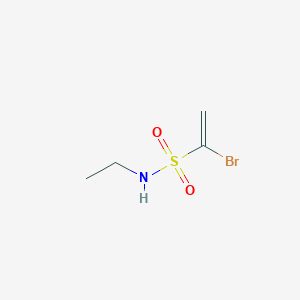
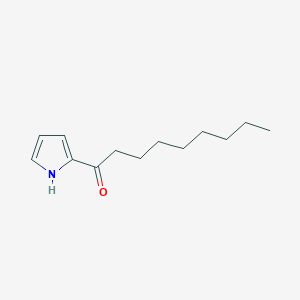


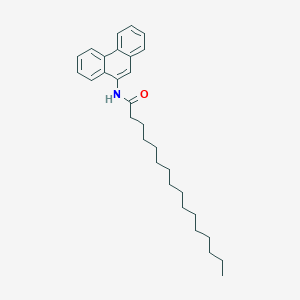
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)

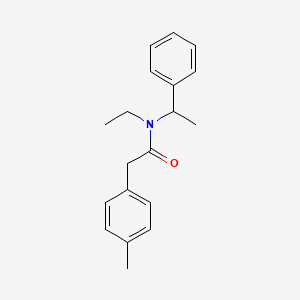
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)

